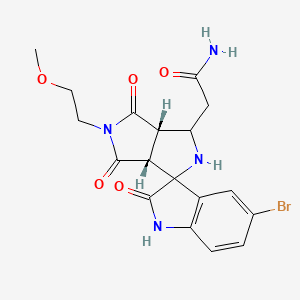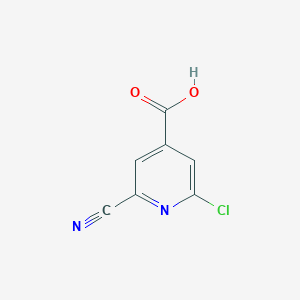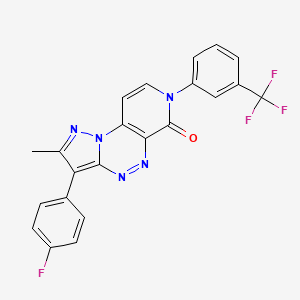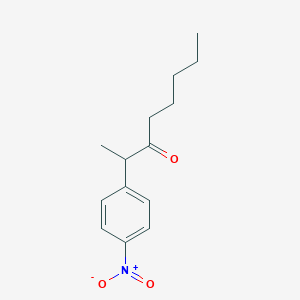
C18H19BrN4O5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound C18H19BrN4O5 is a complex organic molecule with a molecular weight of 451.271 g/mol. It contains carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms. This compound is not widely recognized in common chemical literature, suggesting it may be a specialized or research-focused molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthetic routes for C18H19BrN4O5 would likely involve multi-step organic synthesis, starting from simpler precursors. The specific conditions would depend on the desired pathway, but could include:
Halogenation reactions: to introduce bromine.
Amination reactions: to incorporate nitrogen atoms.
Esterification or amidation reactions: to form the carboxylic acid and amide functionalities.
Industrial Production Methods
Industrial production would require optimization of these synthetic routes for scalability and cost-effectiveness. This might involve:
Catalysts: to improve reaction efficiency.
Solvent selection: to enhance solubility and reaction rates.
Purification techniques: such as recrystallization or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
C18H19BrN4O5: could undergo various types of chemical reactions, including:
Oxidation: : Converting alcohols to ketones or aldehydes.
Reduction: : Reducing nitro groups to amines.
Substitution: : Replacing bromine with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Using reducing agents like hydrogen gas (H2) with a palladium catalyst or tin (Sn) and hydrochloric acid (HCl).
Substitution: : Using nucleophiles like sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: : Ketones or aldehydes.
Reduction: : Amines.
Substitution: : Iodides or other substituted products.
Wissenschaftliche Forschungsanwendungen
C18H19BrN4O5: could have various applications in scientific research, including:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying the effects of bromine-containing compounds on biological systems.
Medicine: : Potential use in drug development or as a pharmacological tool.
Industry: : Use in material science or as a chemical intermediate.
Wirkmechanismus
The mechanism by which C18H19BrN4O5 exerts its effects would depend on its specific biological targets. Potential pathways could involve:
Enzyme inhibition or activation: : Interacting with specific enzymes to modulate their activity.
Receptor binding: : Binding to receptors to trigger or inhibit cellular responses.
Signal transduction: : Influencing intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
C18H19BrN4O5: can be compared to other bromine-containing compounds, such as:
Bromobenzene: : A simpler aromatic compound with a bromine atom.
Brominated pharmaceuticals: : Other bromine-containing drugs used in medicine.
This compound: is unique due to its complex structure and multiple functional groups, which may offer distinct chemical and biological properties compared to simpler bromine compounds.
Eigenschaften
Molekularformel |
C18H19BrN4O5 |
|---|---|
Molekulargewicht |
451.3 g/mol |
IUPAC-Name |
2-[(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide |
InChI |
InChI=1S/C18H19BrN4O5/c1-28-5-4-23-15(25)13-11(7-12(20)24)22-18(14(13)16(23)26)9-6-8(19)2-3-10(9)21-17(18)27/h2-3,6,11,13-14,22H,4-5,7H2,1H3,(H2,20,24)(H,21,27)/t11?,13-,14+,18?/m1/s1 |
InChI-Schlüssel |
LBUKUGGBXQRUOG-JWOUMNJPSA-N |
Isomerische SMILES |
COCCN1C(=O)[C@H]2[C@@H](C1=O)C3(C4=C(C=CC(=C4)Br)NC3=O)NC2CC(=O)N |
Kanonische SMILES |
COCCN1C(=O)C2C(NC3(C2C1=O)C4=C(C=CC(=C4)Br)NC3=O)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15172024.png)
![4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide](/img/structure/B15172027.png)

![Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate](/img/structure/B15172042.png)
![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B15172053.png)
![N-[(4-chlorophenyl)(2,4-difluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B15172058.png)
![Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate](/img/structure/B15172059.png)


![1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene-](/img/structure/B15172079.png)


![1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B15172093.png)

